molecular formula C17H17BrN6O2 B2559058 7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione CAS No. 919008-38-1

7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione

Cat. No.: B2559058
CAS No.: 919008-38-1
M. Wt: 417.267
InChI Key: ZFHJXBUTTDQOSM-UHFFFAOYSA-N
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Description

7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound with a unique structure that includes a bromophenyl group, multiple methyl groups, and a triazino-purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multiple steps. One common method includes the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and organoboron reagents. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

Scientific Research Applications

7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dione apart from similar compounds is its unique triazino-purine core, which provides distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7-[(4-bromophenyl)methyl]-3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2/c1-9-10(2)24-13-14(19-16(24)21-20-9)22(3)17(26)23(15(13)25)8-11-4-6-12(18)7-5-11/h4-7,10H,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHJXBUTTDQOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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